3-(pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine is a heterocyclic compound that combines a pyridine ring with a cyclopenta[b]thiophene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the formation of the thiophene ring can be achieved through a [3+2] cyclization reaction involving pyridinium 1,4-zwitterionic thiolates and activated allenes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Both electrophilic and nucleophilic substitution reactions are possible, particularly on the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield halogenated derivatives of the compound, which can be further functionalized for various applications.
Scientific Research Applications
3-(pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials for electronic and optoelectronic devices.
Mechanism of Action
The mechanism of action of 3-(pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: A bicyclic heterocyclic compound with similar structural features.
Indole derivatives: Compounds with a similar aromatic structure and diverse biological activities.
Uniqueness
3-(pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine is unique due to its combination of a pyridine ring with a cyclopenta[b]thiophene structure. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c14-13-11(9-2-1-3-10(9)17-13)12(16)8-4-6-15-7-5-8/h4-7H,1-3,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWQOIUSHXQVKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)C3=CC=NC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.